Technical Monograph: 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)
Technical Monograph: 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67)
[1][2][3][4]
Executive Summary
1,2,3,5,6,7-Hexachloronaphthalene (commonly referred to as PCN-67 ) is a high-potency congener within the polychlorinated naphthalene (PCN) class.[1] Historically used in dielectric fluids and cable insulation (Halowax), it is now primarily relevant to research as a persistent organic pollutant (POP) and a reference standard in toxicology.
For drug development professionals, PCN-67 serves as a critical model compound for Aryl hydrocarbon Receptor (AhR) activation and CYP1A1 induction. Its planar structure allows it to mimic 2,3,7,8-TCDD (Dioxin), making it a vital tool for assessing metabolic stability and toxicological pathways in hepatic and neuronal models.
Chemical Identity & Physical Profile
The specific chlorination pattern of the 1,2,3,5,6,7-isomer confers high lipophilicity and structural planarity, driving its bioaccumulation and specific receptor affinity.
| Property | Specification |
| Chemical Name | 1,2,3,5,6,7-Hexachloronaphthalene |
| CAS Number | 103426-97-7 |
| Congener ID | PCN-67 |
| Molecular Formula | C₁₀H₂Cl₆ |
| Molecular Weight | 334.84 g/mol |
| Structure Type | Planar, aromatic, lipophilic |
| Solubility | Insoluble in water; soluble in non-polar organic solvents (Hexane, Toluene, DCM) |
| Key Hazard | Potent AhR Agonist (Dioxin-like activity) |
Mechanism of Action: The AhR Pathway
PCN-67 exerts its biological effects primarily through the activation of the Aryl hydrocarbon Receptor (AhR).[1][2] Unlike non-planar congeners, PCN-67's lateral chlorine substitution allows it to fit precisely into the AhR ligand-binding pocket.[3]
Mechanistic Causality[5]
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Ligand Binding: PCN-67 diffuses across the cell membrane and binds to the cytosolic AhR, displacing chaperone proteins (HSP90).
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Nuclear Translocation: The Ligand-AhR complex moves into the nucleus and dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).
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Gene Activation: This heterodimer binds to Dioxin Response Elements (DRE) on DNA.
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Toxic Outcome: Upregulation of Phase I enzymes (CYP1A1, CYP1B1) leads to the generation of reactive oxygen species (ROS), causing oxidative stress, hepatic steatosis, and neurotoxicity.
Pathway Visualization
Figure 1: The molecular cascade of PCN-67 toxicity via AhR activation, leading to CYP1A1 induction and downstream oxidative damage.[3]
Toxicological Relevance in Research
In drug development and toxicology screening, PCN-67 is used to benchmark "dioxin-like" activity.[3]
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Relative Potency: PCN-67 has one of the highest Relative Effect Potencies (REP) among naphthalene congeners, often comparable to specific PCB congeners in inducing CYP1A1 activity.
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Hepatic Retention: Studies indicate that 1,2,3,5,6,7-HxCN shows a greater propensity for liver accumulation compared to adipose tissue, unlike lower chlorinated congeners.[4] This makes it a specific marker for hepatotoxicity assays.
-
Neurotoxicity: Recent research suggests PCN-67 can cross the blood-brain barrier, inducing mitochondrial-dependent neurotoxicity and downregulation of neurofilaments.[3]
Analytical Protocol: Determination by GC-MS/MS
Due to the high toxicity and low environmental concentrations, analysis requires rigorous cleanup to separate PCN-67 from interfering PCBs and other bulk matrix components.[3]
Methodological Principles (Self-Validating System)
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Internal Standardization: Use of ¹³C-labeled 1,2,3,5,6,7-HxCN is mandatory. This corrects for losses during the multi-step extraction and injection variability.
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Planar Separation: Because PCN-67 is planar, it must be separated from non-planar interferences using a Carbon (Graphitized Carbon Black) column. This is the critical "causality" in the cleanup logic—non-planar molecules elute earlier, while planar PCN-67 is retained and eluted with reverse flow or strong solvents (toluene).
Step-by-Step Workflow
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Extraction:
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Sample (Tissue/Serum) is spiked with ¹³C-labeled internal standards.[3]
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Soxhlet extraction with Toluene (24 hours) or Pressurized Liquid Extraction (PLE). Toluene is selected for its high solubility of planar aromatics.
-
-
Primary Cleanup (Acid Digestion):
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Fractionation (The Critical Step):
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Pass extract through a Multi-layer Silica column (Acid/Base/Neutral).
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Pass eluate through an Activated Carbon column.
-
Wash: Hexane/DCM (Removes bulk PCBs and non-planar compounds).
-
Elute:Toluene (Reverse flow) to recover PCN-67.
-
-
Instrumental Analysis (GC-MS/MS):
Analytical Workflow Diagram
Figure 2: Isolation workflow for PCN-67, highlighting the critical carbon fractionation step for planar compound recovery.[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107693, 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67). PubChem. [Link]
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U.S. Environmental Protection Agency (EPA). Substance Details - Naphthalene, 1,2,3,5,6,7-hexachloro- (CAS 103426-97-7).[6][3] Substance Registry Services. [Link]
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Kilanowicz, A. et al. (2012). Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). NeuroToxicology. [Link]
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Lisek, K. et al. (2020). Hexachloronaphthalene Induces Mitochondrial-Dependent Neurotoxicity via a Mechanism of Enhanced Production of Reactive Oxygen Species. Oxidative Medicine and Cellular Longevity. [Link]
-
International Organization for Standardization (ISO). ISO/TS 16780:2015 Water quality — Determination of polychlorinated naphthalenes (PCN) — Method using gas chromatography (GC) and mass spectrometry (MS).[7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]
- 4. farmacja.umed.pl [farmacja.umed.pl]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
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